molecular formula C44H89NO8P+ B10776671 DI-Stearoyl-3-SN-phosphatidylcholine

DI-Stearoyl-3-SN-phosphatidylcholine

Cat. No.: B10776671
M. Wt: 791.2 g/mol
InChI Key: NRJAVPSFFCBXDT-HUESYALOSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DI-Stearoyl-3-SN-phosphatidylcholine typically involves the esterification of glycerol with stearic acid. This process can be catalyzed by enzymes such as lipases or through chemical catalysts under controlled conditions . The reaction conditions often include anhydrous environments and specific temperature ranges to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These methods utilize high-purity stearic acid and glycerol, along with efficient catalysts to maximize yield and purity. The product is then purified through techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

DI-Stearoyl-3-SN-phosphatidylcholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, water or aqueous solutions for hydrolysis, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent playing crucial roles .

Major Products Formed

The major products formed from these reactions include stearic acid, glycerophosphocholine, and various substituted phosphatidylcholines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

DI-Stearoyl-3-SN-phosphatidylcholine has numerous applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DI-Stearoyl-3-SN-phosphatidylcholine include:

    DI-Palmitoyl-3-SN-phosphatidylcholine: Another phosphatidylcholine with palmitic acid chains.

    DI-Oleoyl-3-SN-phosphatidylcholine: Contains oleic acid chains instead of stearic acid.

    DI-Linoleoyl-3-SN-phosphatidylcholine: Features linoleic acid chains.

Uniqueness

This compound is unique due to its saturated stearic acid chains, which confer specific physical properties such as higher melting temperature and stability compared to unsaturated counterparts . This makes it particularly useful in applications requiring stable lipid structures, such as in lipid nanoparticles for drug delivery .

Properties

Molecular Formula

C44H89NO8P+

Molecular Weight

791.2 g/mol

IUPAC Name

2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1/t42-/m1/s1

InChI Key

NRJAVPSFFCBXDT-HUESYALOSA-O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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